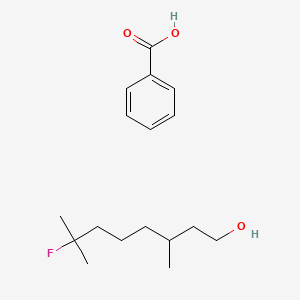
Benzoic acid--7-fluoro-3,7-dimethyloctan-1-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid–7-fluoro-3,7-dimethyloctan-1-ol (1/1) is a chemical compound that combines the properties of benzoic acid and a fluorinated alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid–7-fluoro-3,7-dimethyloctan-1-ol typically involves the esterification of benzoic acid with 7-fluoro-3,7-dimethyloctan-1-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as column chromatography or large-scale crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid–7-fluoro-3,7-dimethyloctan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzoic acid moiety can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of 7-fluoro-3,7-dimethyloctanoic acid.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of 7-iodo-3,7-dimethyloctan-1-ol.
Applications De Recherche Scientifique
Benzoic acid–7-fluoro-3,7-dimethyloctan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of benzoic acid–7-fluoro-3,7-dimethyloctan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. The benzoic acid moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzoic acid–7-chloro-3,7-dimethyloctan-1-ol
- Benzoic acid–7-bromo-3,7-dimethyloctan-1-ol
- Benzoic acid–7-iodo-3,7-dimethyloctan-1-ol
Uniqueness
Benzoic acid–7-fluoro-3,7-dimethyloctan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity.
Propriétés
Numéro CAS |
689221-15-6 |
|---|---|
Formule moléculaire |
C17H27FO3 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
benzoic acid;7-fluoro-3,7-dimethyloctan-1-ol |
InChI |
InChI=1S/C10H21FO.C7H6O2/c1-9(6-8-12)5-4-7-10(2,3)11;8-7(9)6-4-2-1-3-5-6/h9,12H,4-8H2,1-3H3;1-5H,(H,8,9) |
Clé InChI |
WRRMPBKWTCCSMK-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC(C)(C)F)CCO.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


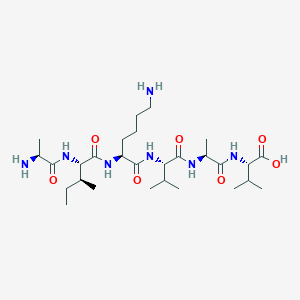

![Methyl [(4-cyanophenyl)methoxy]acetate](/img/structure/B12540952.png)
![[8-Propyl-6-(pyridin-3-yl)[1,2,4]triazolo[4,3-a]pyrazin-3-yl]acetic acid](/img/structure/B12540954.png)
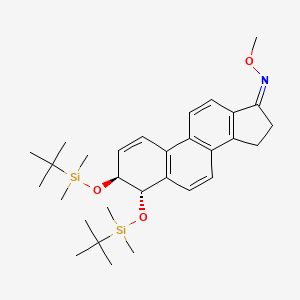
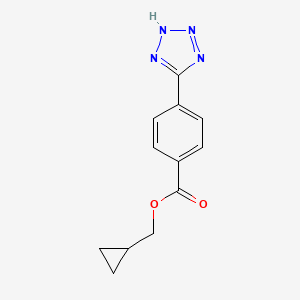
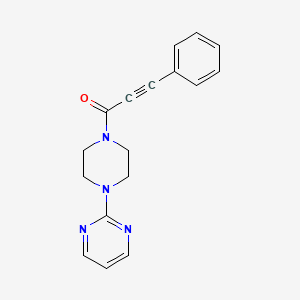
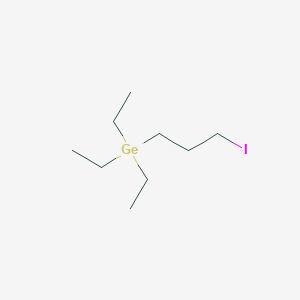
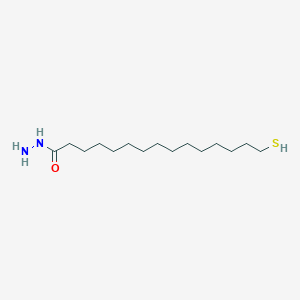
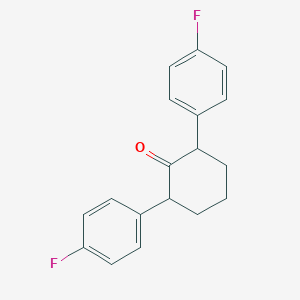
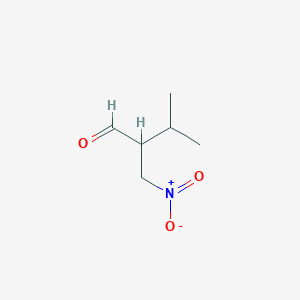
![Ethyl 2-[(2-fluorophenyl)methylidene]butanoate](/img/structure/B12541026.png)
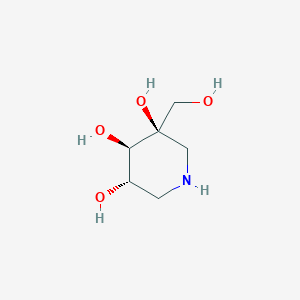
![2-[Benzyl(methyl)amino]-3-methylpentanal](/img/structure/B12541039.png)
